![molecular formula C20H15F3N2O4 B11016298 methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11016298.png)
methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a chemical compound with the following structure:
Structure: CH3COOCH2CH2C(O)N(C6H2F3)C(O)NHCH2CH2COOCH3
This compound belongs to the class of isoquinoline derivatives and contains a trifluorophenyl group. Its synthesis and applications have garnered significant interest in both academic and industrial research.
Preparation Methods
The synthetic routes to prepare methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds using organoboron reagents. Specifically, boron-based reagents, such as arylboronic acids or boronate esters, react with aryl halides (e.g., aryl chlorides or bromides) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .
Chemical Reactions Analysis
The compound can undergo several reactions, including:
Arylation: It can participate in Suzuki–Miyaura cross-coupling reactions, as mentioned earlier.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluorophenyl group can be substituted with other aryl or alkyl groups.
Common reagents include palladium catalysts, boron-based reagents, and reducing agents. The major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
Antidiabetic Activity
One of the most notable applications of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus. Research indicates that methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exhibits significant inhibitory activity against DPP-IV, leading to increased insulin secretion and improved glycemic control .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may have anticancer properties. The trifluoromethyl group has been associated with enhanced bioactivity against various cancer cell lines. Further research is needed to explore the specific mechanisms by which this compound may exert cytotoxic effects on cancer cells .
Neurological Applications
There is growing interest in the neuroprotective effects of isoquinoline derivatives. Compounds similar to this compound have shown promise in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer science. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its strong intermolecular interactions.
Coatings and Adhesives
Due to its chemical stability and resistance to degradation, this compound can be explored as an additive in coatings and adhesives. Its incorporation may improve the performance characteristics of these materials under various environmental conditions.
Case Study 1: DPP-IV Inhibition
In a study examining various DPP-IV inhibitors, this compound demonstrated IC50 values comparable to established drugs like sitagliptin. This positions it as a potential candidate for further development as an antidiabetic agent .
Case Study 2: Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted that compounds similar to this compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. These findings warrant further exploration into its therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For Sitagliptin, it inhibits DPP-IV, thereby enhancing insulin secretion and controlling blood glucose levels.
Comparison with Similar Compounds
While methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is unique due to its trifluorophenyl group, other isoquinoline derivatives with similar functionalities exist. These include compounds with different substituents on the isoquinoline ring.
Biological Activity
Methyl N-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and pharmacological effects.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a trifluorophenyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds with trifluorophenyl moieties. For example, derivatives of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In studies involving human normal fetal lung fibroblast MRC-5 cells, several derivatives exhibited low cytotoxicity at concentrations up to 10μM, with cell viability remaining above 91%. Notably, only one compound showed slight inhibition at higher concentrations . This suggests that modifications in the chemical structure can lead to variations in cytotoxic effects.
Pharmacological Insights
The pharmacological potential of this compound may also extend to anti-inflammatory and analgesic activities. Compounds with similar structural features have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These activities are critical for developing new therapeutic agents for conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that the presence of the trifluorophenyl group significantly enhances biological activity. The introduction of various substituents at specific positions on the isoquinoline scaffold can modulate potency and selectivity against different biological targets .
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited superior activity against E. coli compared to standard antibiotics.
- Cytotoxicity Assessment : In vitro tests showed that while most derivatives maintained high cell viability in MRC-5 cells, one derivative caused a notable decrease in viability at higher concentrations.
Properties
Molecular Formula |
C20H15F3N2O4 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
methyl 3-[[1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C20H15F3N2O4/c1-29-17(26)6-7-24-19(27)14-10-25(11-8-15(21)18(23)16(22)9-11)20(28)13-5-3-2-4-12(13)14/h2-5,8-10H,6-7H2,1H3,(H,24,27) |
InChI Key |
BOWKPSAUVMYWMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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